Ácido 2-Cloro-5-(trifluorometil)fenilborónico

Descripción general

Descripción

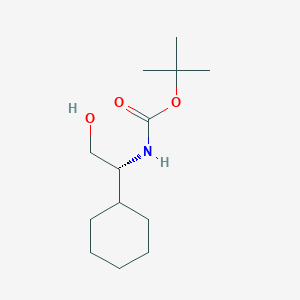

2-Chloro-5-(trifluoromethyl)phenylboronic acid (2C5T) is a boronic acid derivative with a wide range of applications in organic synthesis and catalysis. It is a versatile reagent used for various transformations such as Suzuki-Miyaura cross-coupling, Heck reaction, and Stille reaction. It is also used in the synthesis of boron-containing compounds and as a catalyst in the synthesis of heterocyclic compounds. 2C5T has been studied for its potential applications in biochemistry and pharmaceuticals.

Aplicaciones Científicas De Investigación

Síntesis de Aril y Hetarilfurocumarinas

Este compuesto se utiliza como reactivo para la síntesis de aril y hetarilfurocumarinas a través de la reacción de Suzuki . Las furocumarinas son una clase de compuestos químicos orgánicos producidos por una variedad de plantas. Tienen aplicaciones en el campo de la medicina, particularmente en el tratamiento de enfermedades de la piel.

Síntesis de Et Canthinona-3-carboxilatos

El Ácido 2-Cloro-5-(trifluorometil)fenilborónico también se utiliza en la síntesis de Et canthinona-3-carboxilatos a partir de Et 4-bromo-6-metoxi-1,5-naftiridina-3-carboxilato a través de un acoplamiento de Suzuki-Miyaura catalizado por Pd y una reacción de amidación catalizada por Cu . Los canthinona-3-carboxilatos son conocidos por sus potenciales actividades antitumorales y antivirales.

Preparación de Xantinas

Este compuesto se utiliza en la preparación de xantinas a través del acoplamiento en un solo recipiente con diaminouracilo . Las xantinas son un grupo de alcaloides que se utilizan comúnmente por sus efectos como estimulantes suaves y como broncodilatadores, especialmente en el tratamiento de los síntomas del asma.

Funcionalización a través de la Litiación

El this compound se puede utilizar para la funcionalización a través de la litiación y la reacción con electrófilos . Este proceso se utiliza a menudo en la síntesis de varios compuestos orgánicos.

Reacciones de adición conjugada selectivas catalizadas por rodio

Este compuesto se utiliza en reacciones de adición conjugada selectivas catalizadas por rodio . Estas reacciones son útiles en el campo de la síntesis orgánica para la creación de nuevos enlaces carbono-carbono.

Preparación de inhibidores de la proteína del huso de la kinesina (KSP)

El this compound se utiliza en la preparación de inhibidores de la proteína del huso de la kinesina (KSP) para su posible uso como agentes antitumorales . Los inhibidores de KSP son una clase prometedora de fármacos contra el cáncer.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be a reactant in the synthesis of various compounds , suggesting that its targets could vary depending on the specific reaction it is involved in.

Mode of Action

2-Chloro-5-(trifluoromethyl)phenylboronic acid is used as a reactant in several types of reactions, including the Suzuki-Miyaura coupling . In this reaction, it interacts with other reactants under the influence of a palladium catalyst to form new compounds . The exact changes resulting from this interaction would depend on the specific reactants and conditions of the reaction.

Biochemical Pathways

It is known to be involved in the synthesis of aryl- and hetarylfurocoumarins via the suzuki reaction . These compounds could potentially affect various biochemical pathways, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of 2-Chloro-5-(trifluoromethyl)phenylboronic acid’s action would depend on the specific reaction it is involved in and the resulting compounds. For example, in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction, the resulting compounds could have various effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For example, the conditions of the Suzuki-Miyaura coupling reaction, such as the presence of a palladium catalyst and the pH of the reaction environment, can significantly affect the compound’s reactivity .

Análisis Bioquímico

Biochemical Properties

It is known to be a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two aromatic compounds . The exact enzymes, proteins, and other biomolecules that 2-Chloro-5-(trifluoromethyl)phenylboronic acid interacts with are not specified in the available literature.

Cellular Effects

The compound’s role in the Suzuki reaction suggests that it may influence cellular processes that involve the formation of carbon-carbon bonds .

Molecular Mechanism

As a reactant in the Suzuki reaction, it likely exerts its effects at the molecular level through the formation of carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It is known that the compound may contain varying amounts of anhydride .

Propiedades

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMXEHZEYONARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382201 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182344-18-9 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-chloro-5-(trifluoromethyl)phenylboronic acid in pharmaceutical research?

A1: 2-Chloro-5-(trifluoromethyl)phenylboronic acid is classified as a "pharmaceutical intermediate" []. This means it serves as a crucial building block in the multi-step synthesis of more complex pharmaceutical compounds. While the abstract doesn't specify the final drug molecules, the presence of chlorine and trifluoromethyl groups on the phenyl ring suggests potential applications in drugs targeting a variety of therapeutic areas. These groups are commonly incorporated into drug design to modulate lipophilicity, metabolic stability, and binding affinity to target proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)